
Carfilzomib (2S,4R)-Diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carfilzomib (2S,4R)-Diol, also known as this compound, is a useful research compound. Its molecular formula is C₄₀H₅₉N₅O₈ and its molecular weight is 737.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Treatment of Multiple Myeloma
Carfilzomib has been primarily indicated for multiple myeloma treatment. It received FDA approval in 2012 for use as a monotherapy in patients who have undergone at least two prior therapies, including bortezomib and an immunomodulatory drug (IMiD). Subsequent approvals allowed for its use in combination with dexamethasone and other agents like lenalidomide and daratumumab .
Efficacy and Safety Profiles
Clinical trials have demonstrated that Carfilzomib provides significant improvements in overall response rates (ORR) and progression-free survival (PFS) compared to traditional therapies. For instance:
- In the ENDEAVOR trial , Carfilzomib combined with dexamethasone showed an ORR of 77% versus 63% for bortezomib plus dexamethasone, with median PFS of 18.7 months compared to 9.4 months .
- The ASPIRE trial reported an ORR of 87.1% for Carfilzomib combined with lenalidomide and dexamethasone compared to 66.7% for lenalidomide and dexamethasone alone .
Case Studies and Clinical Trials
Numerous clinical trials have evaluated Carfilzomib's effectiveness:
Table 1: Key Clinical Trials Involving Carfilzomib
Trial Name | Phase | Patients (n) | Carfilzomib Dose | ORR | Median PFS (Months) | Median OS (Months) |
---|---|---|---|---|---|---|
PX-171-003 | II | 266 | 20 mg/m² (first cycle), 27 mg/m² (subsequent) | 23.7% | 3.7 | 15.6 |
ENDEAVOR | III | 929 | 20 mg/m² (first two doses), 56 mg/m² (subsequent) | 77% | 18.7 | 47.6 |
ASPIRE | III | 792 | 20 mg/m² (first two doses), 27 mg/m² (subsequent) | 87.1% | 26.3 | 48.3 |
ARROW | III | 478 | Once weekly: 70 mg/m²; Twice weekly: 27 mg/m² | - | Once weekly: 11.2; Twice weekly: 7.6 | - |
Note: ORR = Overall Response Rate; PFS = Progression-Free Survival; OS = Overall Survival.
Combination Therapies
Carfilzomib is often used in combination with other agents to enhance efficacy:
- Car-BiRD Regimen : In a phase II study involving Carfilzomib combined with clarithromycin, lenalidomide, and low-dose dexamethasone, an overall response rate of 94% was achieved among treated patients .
- Daratumumab Combinations : Recent studies have also explored Carfilzomib's effectiveness when combined with daratumumab, demonstrating promising results in terms of response rates and survival outcomes .
Propiedades
Fórmula molecular |
C₄₀H₅₉N₅O₈ |
---|---|
Peso molecular |
737.93 |
Sinónimos |
(S)-N-((S)-1-(((2S,4R)-1,2-Dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.